An In-depth Technical Guide to 4-Bromo-2-hydroxybenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromo-2-hydroxybenzoic Acid: Properties, Synthesis, and Applications
A Note on the Subject Compound: Initial inquiries for "4-Borono-2-hydroxybenzoic acid" did not yield data for a readily available or well-documented compound. However, searches consistently redirected to 4-Bromo-2-hydroxybenzoic acid , a structurally similar and commercially significant chemical intermediate. This guide provides a comprehensive overview of 4-Bromo-2-hydroxybenzoic acid (CAS No. 1666-28-0), as it is likely the compound of interest for researchers in drug development and materials science. Boron-containing derivatives of salicylic acid are of significant interest in medicinal chemistry, particularly for their potential as enzyme inhibitors and for their unique transport properties in biological systems.[1][2]
Introduction and Strategic Overview
4-Bromo-2-hydroxybenzoic acid, also known as 4-Bromosalicylic acid, is a halogenated derivative of salicylic acid.[3] Its trifunctional nature—possessing a carboxylic acid, a phenolic hydroxyl group, and an aryl bromide—makes it a versatile and highly valuable building block in organic synthesis. The strategic placement of these functional groups allows for selective chemical transformations, rendering it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3][4] This guide, intended for researchers and development scientists, offers a detailed exploration of its physical and chemical properties, validated synthetic protocols, and key applications, grounding all claims in authoritative references.
Physicochemical and Structural Properties
4-Bromo-2-hydroxybenzoic acid exists as a white to off-white crystalline solid under standard conditions.[4] The molecule is nearly planar, with the carboxylic acid group slightly twisted out of the plane of the aromatic ring. An intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid is a key structural feature.[5]
| Property | Value | Source(s) |
| CAS Number | 1666-28-0 | [6][7] |
| Molecular Formula | C₇H₅BrO₃ | [6][7] |
| Molecular Weight | 217.02 g/mol | |
| Appearance | White to off-white crystalline powder/solid | [4] |
| Melting Point | 216-217 °C | |
| pKa | 2.71 ± 0.10 (Predicted) | [4] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like ethanol, acetone, and dimethylformamide. | [4] |
| SMILES String | OC(=O)c1ccc(Br)cc1O | |
| InChI Key | FYAKLZKQJDBBKW-UHFFFAOYSA-N |
Synthesis and Purification Protocols
The synthesis of 4-Bromo-2-hydroxybenzoic acid is typically achieved through the electrophilic bromination of a suitable salicylic acid derivative. The following protocol describes a common laboratory-scale synthesis.
Protocol: Synthesis via Bromination of 3-Hydroxybenzoic Acid
This method involves the direct bromination of 3-hydroxybenzoic acid in a solution of acetic and sulfuric acid. The reaction proceeds with high yield due to the directing effects of the hydroxyl and carboxyl groups.
Causality of Experimental Choices:
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Solvent System: Acetic acid serves as the solvent, while a small amount of sulfuric acid acts as a catalyst to polarize the bromine molecule, making it a more potent electrophile.
-
Temperature Control: The reaction is initiated at 50°C to ensure the dissolution of the starting material and then maintained to control the rate of bromination and minimize side reactions.
-
Work-up Procedure: Dilution with water precipitates the crude product. Subsequent extraction with ethyl acetate and washing with brine removes inorganic impurities and any remaining acids.
Step-by-Step Methodology: [8]
-
Reaction Setup: To a mixture of 3-hydroxybenzoic acid (2.0 g, 14.48 mmol) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL), heat the mixture to 50°C until a clear solution is obtained.
-
Bromination: Add a solution of bromine (0.78 mL, 15.20 mmol) in acetic acid (7.2 mL) dropwise to the reaction mixture.
-
Reaction: Stir the resulting mixture at 100°C for 30 minutes.
-
Isolation: Allow the reaction to cool to room temperature and then dilute with water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, 4-Bromo-2-hydroxybenzoic acid.
Chemical Reactivity and Strategic Applications
The utility of 4-Bromo-2-hydroxybenzoic acid stems from the differential reactivity of its three functional groups, allowing for a wide range of subsequent chemical transformations.
-
Carboxylic Acid Group: Undergoes standard reactions such as esterification and amidation.
-
Phenolic Hydroxyl Group: Can be alkylated to form ethers or converted into a triflate, a good leaving group for cross-coupling reactions.[3]
-
Aryl Bromide: The bromine atom is a key handle for introducing further complexity. It readily participates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This is particularly significant as it allows for the bromine to be converted into an aryl group or a boric acid/ester, linking back to the potential interest in boronic acid derivatives.[3]
These reactive sites make it a crucial intermediate in several fields:
-
Pharmaceuticals: It serves as a precursor for the synthesis of anti-inflammatory and antimicrobial agents.[4]
-
Polymer Industry: Used in the production of ultraviolet (UV) absorbers and foaming agents.[3]
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Rubber Industry: Employed as an anti-scorch agent.[3]
Safety and Handling
As with any laboratory chemical, 4-Bromo-2-hydroxybenzoic acid should be handled with appropriate care. It is important to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and cool place.
Conclusion
4-Bromo-2-hydroxybenzoic acid is a pivotal intermediate in modern organic synthesis. Its well-defined physical properties and the versatile reactivity of its functional groups provide a robust platform for the development of complex molecules, particularly in the pharmaceutical and materials science sectors. The potential to convert the bromo-substituent into a boronic acid derivative underscores its strategic importance for researchers exploring the burgeoning field of boron-based therapeutics.
References
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Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]
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Wójcik, M., et al. (2025, November 03). Salicylic Acid and Its Boron Complexes as Quorum Sensing Molecules. PubMed. [Link]
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ResearchGate. (2025, December 15). Salicylic Acid and Its Boron Complexes as Quorum Sensing Molecules | Request PDF. [Link]
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MDPI. (2022, April 27). Boron Chemicals. [Link]
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PubChem. 4-Carboxy-3-fluorophenylboronic acid. [Link]
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YouTube. (2021, January 09). 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]
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Organic Syntheses. Resorcinol, 4-bromo-. [Link]
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IUCr Journals. (2016, March 11). 4-Bromo-2-hydroxybenzoic acid. [Link]
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PubChem. 4-Carboxyphenylboronic Acid. [Link]
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Wikipedia. 4-Formylphenylboronic acid. [Link]
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